3-(4-methoxyphenyl)sulfanylbenzoic Acid
Description
3-(4-Methoxyphenyl)sulfanylbenzoic acid is a benzoic acid derivative featuring a sulfanyl (-S-) group at the 3-position of the benzene ring and a 4-methoxyphenyl substituent. This compound combines the carboxylic acid functionality with electron-donating (methoxy) and sulfur-containing groups, influencing its physicochemical properties, such as acidity, solubility, and reactivity.
Properties
CAS No. |
128950-14-1 |
|---|---|
Molecular Formula |
C14H12O3S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C14H12O3S/c1-17-11-5-7-12(8-6-11)18-13-4-2-3-10(9-13)14(15)16/h2-9H,1H3,(H,15,16) |
InChI Key |
GDTFNFKJJCBOJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
4-Methoxy-3-sulfamoylbenzoic Acid (CAS 20532-06-3)
- Structure : Differs by replacing the sulfanyl (-S-) group with a sulfamoyl (-SO$2$NH$2$) group at the 3-position.
- Impact : The sulfamoyl group is electron-withdrawing, lowering the pKa of the carboxylic acid (compared to sulfanyl) and enhancing solubility in polar solvents. This modification is common in pharmaceuticals for improved bioavailability .
4-(N-(4-Methoxyphenyl)sulfamoyl)benzoic Acid (CAS 18738-58-4)
- Structure : Features a sulfamoyl bridge (-SO$_2$NH-) linking the benzoic acid and 4-methoxyphenyl groups.
- This compound shows a structural similarity score of 1.00 to the target molecule, suggesting comparable steric and electronic profiles .
3-(N-(4-(Benzyloxy)phenyl)sulfamoyl)benzoic Acid (CAS 380193-68-0)
- Structure : Replaces the methoxy group with a benzyloxy substituent.
- Impact : The benzyloxy group increases lipophilicity, which may enhance membrane permeability but reduce water solubility. This alteration is significant in prodrug design .
Acid-Base Properties
Data from sulfonated and sulfamoyl benzoic acids () provide insights into substituent effects on acidity:
| Compound | pKa (Carboxylic Acid) |
|---|---|
| 3-Sulfobenzoic acid | 3.78 |
| 4-Sulfobenzoic acid | 3.72 |
| 3-Sulfamylbenzoic acid | 3.54 |
| 4-Methoxybenzoic acid (est.) | ~4.1 (hypothetical) |
- The sulfanyl group in 3-(4-methoxyphenyl)sulfanylbenzoic acid is less electron-withdrawing than sulfonyl/sulfamoyl groups, leading to a higher pKa (~4.0–4.5 estimated) compared to sulfamoyl analogs. The methoxy group further donates electrons, slightly increasing pKa relative to unsubstituted benzoic acid (pKa ~4.2) .
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